molecular formula C13H12N2O4 B1452117 [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1206118-97-9

[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Numéro de catalogue: B1452117
Numéro CAS: 1206118-97-9
Poids moléculaire: 260.24 g/mol
Clé InChI: AVQZBLHUXSBFPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a chemical compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . Pyridazinone derivatives are recognized for their wide spectrum of pharmacological activities, and this compound serves as a valuable building block for researchers investigating new therapeutic agents . The core pyridazinone structure is a privileged scaffold in the development of compounds with anti-inflammatory, anticancer, and antimicrobial properties . Specifically, 2-arylacetamide-substituted pyridazinones have been identified as potent agonists for Formyl Peptide Receptors (FPRs), which are key regulators of endogenous inflammation and immunity . Activation of FPRs on immune cells like neutrophils can induce intracellular calcium flux and chemotaxis, making such compounds potential leads for developing novel anti-inflammatory and immunomodulatory therapies . Researchers can utilize this chemical as a key intermediate in synthetic pathways or as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-10-4-2-3-9(7-10)11-5-6-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZBLHUXSBFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl Intermediate

  • Knoevenagel Condensation: The starting pyridazinone derivatives (such as dihydropyridazinones) are reacted with 3-methoxybenzaldehyde in the presence of a base like potassium hydroxide (KOH). This reaction forms the 3-(3-methoxyphenyl) substituted pyridazinone intermediate.

  • Reaction Conditions: Typically performed in an alcoholic solvent (ethanol or methanol) under reflux for several hours to ensure completion.

  • Outcome: The condensation introduces the aromatic methoxyphenyl group at the 3-position of the pyridazinone ring.

Alkylation to Introduce the Acetic Acid Side Chain

  • Alkylation Agent: Ethyl bromoacetate or similar alkylating agents are used to attach an ester group at the nitrogen (N-1) position of the pyridazinone ring.

  • Procedure: The pyridazinone intermediate is treated with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in acetone or another polar aprotic solvent. The mixture is refluxed overnight.

  • Result: Formation of the ethyl ester derivative of this compound.

Hydrolysis to the Free Acid

  • Hydrolysis Conditions: The ester is hydrolyzed under alkaline conditions using aqueous sodium hydroxide or lithium hydroxide in a mixture of water and organic solvents (e.g., tetrahydrofuran and methanol).

  • Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 18 hours), then acidified with hydrochloric acid to precipitate the free carboxylic acid.

  • Purification: The solid acid is filtered, washed with water, and dried under reduced pressure at moderate temperatures (around 40°C).

  • Yield: Yields of 70-80% are typical for this step, with high purity confirmed by chromatographic and spectroscopic methods.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Knoevenagel Condensation 3-Methoxybenzaldehyde, KOH, ethanol, reflux 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl derivative 60-70 Formation of aromatic substitution
2 Alkylation Ethyl bromoacetate, K2CO3, acetone, reflux Ethyl ester of this compound 65-75 Introduction of ester side chain
3 Hydrolysis NaOH or LiOH, H2O/THF/MeOH, room temp, acidify This compound (free acid) 70-80 Conversion to free carboxylic acid

Research Findings and Optimization Notes

  • Reagent Selection: Potassium hydroxide is preferred for Knoevenagel condensation due to its strong basicity and ability to promote condensation efficiently.

  • Solvent Choice: Ethanol or methanol are commonly used for condensation and recrystallization steps due to good solubility profiles.

  • Temperature Control: Reflux conditions ensure complete reaction but must be monitored to avoid decomposition.

  • Purification: Chromatographic techniques (e.g., column chromatography) and recrystallization are employed to achieve high purity, critical for biological evaluation.

  • Hydrolysis Efficiency: Lithium hydroxide is sometimes preferred for ester hydrolysis due to milder reaction conditions and better control over side reactions.

  • Yield Considerations: Multi-step synthesis typically yields an overall moderate to good yield (40-70% per step), with optimization focusing on minimizing side products and maximizing purity.

Additional Synthetic Routes and Variations

  • Some patents and research articles describe alternative methods involving amide bond formation or hydrazide intermediates, which can be further derivatized to yield related compounds with similar core structures.

  • Electrophilic aromatic substitution can be used to introduce methoxyphenyl groups, but Knoevenagel condensation remains the most straightforward and widely used method for this compound class.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring or the acetic acid moiety, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the acetic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparaison Avec Des Composés Similaires

Key Observations:

  • 3-Methoxy vs.
  • Halogen Substitution : Chloro and fluoro substituents enhance target binding via electronegative interactions but may compromise solubility. The 3-methoxy group offers intermediate polarity, favoring both solubility and membrane permeability .

Key Observations:

  • Reagent Compatibility: Potassium carbonate in acetone is a common base/solvent system for pyridazinone alkylation, ensuring efficient nucleophilic displacement .
  • Post-Modification : Hydrazide and amide derivatives (e.g., S3, S5 in ) are synthesized from ester precursors, highlighting the versatility of the acetic acid moiety for further functionalization .

Pharmacological Profile

Pyridazinone-acetic acid derivatives exhibit diverse bioactivities, modulated by substituents:

Compound Target Activity IC₅₀/EC₅₀ Mechanism Notes
[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid COX-2 inhibition 1.2 μM* Methoxy group enhances hydrophobic interactions with COX-2’s active site .
N′-3-chlorobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (S5) MAO-B inhibition 0.8 μM Chlorine and hydrazide groups synergize for selective MAO-B binding .
3-(6-Oxo-3-phenylpyridazin-1-yl)propanoic acid Anti-proliferative (prostate cancer) 10 μM Propanoic acid chain may enhance cellular uptake .

*Hypothetical value based on structural analogs in .

Key Observations:

  • Anti-Inflammatory Activity : The 3-methoxy derivative’s acetic acid moiety aligns with COX-2 inhibitors like indomethacin, suggesting shared pharmacophore features .
  • Enzyme Inhibition : Halogenated analogs (e.g., S5) show stronger MAO-B inhibition due to electronegative substituents, whereas methoxy derivatives may favor COX or LOX pathways .

Physicochemical Properties

Property This compound [3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic Acid [3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic Acid
Molecular Weight (g/mol) 260.24* 264.67 248.22
logP (Predicted) 1.8 2.5 1.6
Aqueous Solubility (mg/mL) 0.15 0.08 0.20

*Calculated using ChemDraw.

Key Observations:

  • The 3-methoxy derivative’s lower logP compared to chloro analogs suggests better aqueous solubility, critical for oral bioavailability.
  • Fluorine’s electronegativity reduces logP but improves solubility and metabolic stability .

Activité Biologique

[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, with the CAS number 1206118-97-9, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicological profiles, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₄
Molecular Weight260.25 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Pharmacological Effects

Research into the biological activity of this compound suggests various pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and mediators.
  • Antioxidant Properties : The presence of methoxy groups in the phenyl ring may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
  • Neuroprotective Effects : Some studies have indicated that similar pyridazine derivatives demonstrate neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Toxicological Profile

The toxicological effects of this compound remain under investigation. In silico studies have been utilized to predict potential toxic effects, indicating that compounds with similar structures may pose risks such as:

  • Neurotoxicity : Potential interactions with neurotransmitter receptors could lead to adverse neurological outcomes.
  • Reproductive Toxicity : Some related compounds have shown effects on reproductive systems, warranting further investigation into this compound's safety profile.

In Silico Investigations

A recent study utilized various in silico methods (e.g., molecular docking and ADMET predictions) to assess the biological activities and toxicological profiles of related compounds. The findings suggested that compounds similar to this compound might interact with key metabolic enzymes such as CYP450 isoforms, influencing their bioavailability and toxicity .

Experimental Validation

While in silico predictions provide valuable insights, experimental validation is crucial. Future research should focus on:

  • In Vitro Studies : Assessing the effects on cell lines to determine cytotoxicity and mechanism of action.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Q. Q1. What are the optimal synthetic routes for [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, and how do reaction conditions influence yield?

A: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, pyridazinone derivatives are typically prepared by reacting substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic conditions. A general procedure involves refluxing intermediates (e.g., ethyl aroylacetates) with hydrazine derivatives in ethanol, followed by acid-mediated cyclization . Yield optimization depends on solvent choice (e.g., ethanol vs. THF), reaction time, and substituent effects. For instance, electron-donating groups on the phenyl ring (e.g., methoxy) enhance cyclization efficiency due to increased nucleophilicity .

Q. Q2. How is this compound characterized structurally, and what analytical techniques are critical for validation?

A: Key characterization methods include:

  • 1H NMR : Signals for the methoxy group (δ ~3.8 ppm) and pyridazinone ring protons (δ ~6.6–7.3 ppm) confirm substitution patterns. The acetic acid moiety appears as a singlet near δ 4.9 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, with deviations <5 ppm indicating purity .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or tautomeric forms, particularly for novel derivatives .

Advanced Research Questions

Q. Q3. What structural modifications to this compound enhance its biological activity, and how are these changes rationalized computationally?

A: Modifications at the pyridazinone ring (e.g., introducing electron-withdrawing groups) or the acetic acid side chain (e.g., esterification or amidation) improve bioactivity. For example:

  • Substitution at Position 3 : Replacing the methoxyphenyl group with a 4-chlorobenzyl group increases antimicrobial activity by enhancing lipophilicity and membrane penetration .
  • Side-Chain Functionalization : Converting the acetic acid to an acetamide (e.g., compound 6e in ) improves target binding affinity via hydrogen-bonding interactions.
    Docking studies (e.g., using AutoDock Vina) correlate these changes with enhanced binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) .

Q. Q4. How do contradictory pharmacological data for pyridazinone derivatives arise, and what strategies resolve these discrepancies?

A: Contradictions often stem from:

  • Variability in Assay Conditions : Differences in cell lines (e.g., cancer vs. normal cells) or enzyme isoforms (e.g., COX-1 vs. COX-2) yield conflicting IC50 values .
  • Solubility Limitations : Poor aqueous solubility of the acetic acid form may understate in vitro activity. Using prodrugs (e.g., ethyl esters) or liposomal formulations can mitigate this .
    Resolution involves standardizing assays (e.g., using identical cell lines) and validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. Q5. What role does the methoxyphenyl group play in the compound’s pharmacokinetic profile, and how is this evaluated in preclinical models?

A: The 3-methoxyphenyl group:

  • Enhances metabolic stability by resisting oxidative demethylation in cytochrome P450-rich environments .
  • Modulates logP values to balance blood-brain barrier penetration and renal clearance.
    Preclinical evaluation includes:
  • In vitro Microsomal Assays : To measure metabolic half-life (t1/2).
  • Pharmacokinetic Profiling : Administering the compound to rodent models and analyzing plasma concentration-time curves (AUC, Cmax) .

Methodological Considerations

Q. Q6. What are best practices for optimizing the purity of this compound during synthesis?

A: Critical steps include:

  • Recrystallization : Using ethanol or ethyl acetate as solvents to remove unreacted starting materials .
  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) isolates isomers or byproducts .
  • Purity Validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, supported by NMR integration .

Q. Q7. How can researchers design SAR studies for pyridazinone derivatives to systematically explore bioactivity?

A: A robust SAR framework involves:

Core Scaffold Variation : Testing analogs with different heterocycles (e.g., pyridazine vs. pyrazole).

Substituent Scanning : Introducing halogens, alkyl, or aryl groups at key positions (e.g., C-3 or C-6).

Pharmacophore Mapping : Identifying critical hydrogen-bond acceptors/donors via molecular modeling .
Data are analyzed using multivariate regression to quantify substituent contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.